molecular formula C21H20N4O3S B6501558 2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 941968-25-8

2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B6501558
CAS No.: 941968-25-8
M. Wt: 408.5 g/mol
InChI Key: HURXTZIMUUGVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.12561169 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2431-0851 is RAD51 , a protein that plays a crucial role in DNA repair . RAD51 is a critical component of the homologous recombination (HR) pathway, forming nucleoprotein filaments at sites of DNA damage or replication fork stalls .

Mode of Action

F2431-0851 acts as an inhibitor of RAD51 . It interacts with RAD51 to inhibit its response to double-strand breaks (DSBs) in DNA . This interaction disrupts the normal function of RAD51, leading to an increase in DNA damage and a decrease in DNA repair .

Biochemical Pathways

The inhibition of RAD51 by F2431-0851 affects the homologous recombination (HR) pathway . HR is a major pathway for the repair of DSBs and the restart of stalled replication forks . By inhibiting RAD51, F2431-0851 disrupts the HR pathway, leading to an increase in DNA damage and genomic instability .

Result of Action

The inhibition of RAD51 by F2431-0851 leads to an increase in DNA damage and a decrease in DNA repair . This can result in cell death, particularly in cancer cells that have high levels of DNA damage and/or reduced levels of DNA repair . Therefore, F2431-0851 has potential anti-cancer activity .

Action Environment

The action of F2431-0851 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tumor microenvironment. For example, F2431-0851 has been shown to act synergistically with PARP inhibitors, a class of drugs that also induce genomic instability .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-15-7-5-13(6-8-15)19(26)25-21-24-18-16(9-10-17(18)29-21)20(27)23-12-14-4-2-3-11-22-14/h2-8,11,16H,9-10,12H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURXTZIMUUGVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.